Comparative Molecular Architecture: Stereoisomerism in Darunavir Derivatives
1-epi-Darunavir (CAS: 1546918-95-9) is a C-1 epimer of the HIV-1 protease inhibitor darunavir, sharing the identical molecular formula (C₂₇H₃₇N₃O₇S) and molar mass (547.66 g/mol) as its parent compound but differing in absolute configuration at the critical C-1 stereocenter [1] [5]. This stereochemical inversion transforms the molecule from (3R,3aS,6aR)-hexahydrofuro[2,3-b]furan-3-yl N-((1S,2R)-1-benzyl-2-hydroxy-3-(N1-isobutylsulfanilamido)propyl)carbamate in darunavir to the epimeric configuration at the carbamate-attached carbon [3] [5]. The stereochemical distinction is definitively captured in their respective SMILES strings: Darunavir exhibits "OC@HC@HCc3ccccc3)c4ccc(N)cc4" while 1-epi-Darunavir displays "CC(C)CN(CC@@HC@@HNC(=O)O[C@H]2CO[C@H]3OCC[C@@H]23)S(=O)(=O)c4ccc(N)cc4" – with the inversion specifically occurring at the carbamate-linked carbon within the bis-tetrahydrofuran (bis-THF) moiety [5]. This stereochemical divergence fundamentally alters the three-dimensional presentation of functional groups critical for protease binding.
Table 1: Stereochemical and Structural Comparison of Darunavir and 1-epi-Darunavir
Property | Darunavir | 1-epi-Darunavir |
---|
CAS Number | 206361-99-1 | 1546918-95-9 |
Molecular Formula | C₂₇H₃₇N₃O₇S | C₂₇H₃₇N₃O₇S |
Molar Mass (g/mol) | 547.66 | 547.66 |
Key Stereocenters | (3R,3aS,6aR)-bis-THF; (1S,2R)-aminobenzyl | (3R,3aS,6aR)-bis-THF; C-1 epimerized |
IUPAC Name | [(3R,3aS,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-3-yl] N-[(1S,2R)-3-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-2-hydroxy-1-phenylmethylpropyl] carbamate | [(3aS,4R,6aR)-2,3,3a,4,5,6a-hexahydrofuro[2,3-b]furan-4-yl] N-[(2R,3R)-4-[(4-aminophenyl)sulfonyl-(2-methylpropyl)amino]-3-hydroxy-1-phenylbutan-2-yl]carbamate |
Storage Conditions | Not specified | 2-8°C [1] |
Epimerization Mechanisms at C-1 Position
Epimerization at C-1 in darunavir derivatives proceeds primarily via base-catalyzed deprotonation-reprotonation mechanisms under stressed pharmaceutical conditions [9]. The acidic α-proton adjacent to the carbamate carbonyl in darunavir (pKa ~18-20) is susceptible to abstraction by strong bases (e.g., hydroxide ions), generating a planar, sp²-hybridized carbanion intermediate. This intermediate allows stereorandom reprotonation from either face, yielding a racemic mixture at C-1 from which 1-epi-Darunavir is isolable. Acidic conditions may facilitate epimerization through alternative pathways involving protonated intermediates, though base-mediated degradation studies demonstrate significantly higher epimer formation rates [9]. High-resolution LC-MS studies of forced degradation confirm that 1-epi-Darunavir constitutes a primary degradation product under alkaline conditions, highlighting the stereochemical lability of the C-1 position when exposed to pH extremes during manufacturing or storage [9].
Conformational Analysis via X-ray Crystallography and NMR Spectroscopy
Comparative conformational analysis reveals profound differences in the three-dimensional topology of darunavir and its C-1 epimer. X-ray crystallography of darunavir bound to HIV-1 protease (PDB: 4LL3) demonstrates that its bis-THF oxygen atoms adopt a spatially optimized orientation for hydrogen bonding with the backbone NH groups of Asp29 and Asp30 (distances: 2.86 ± 0.15 Å) [4] [7]. In contrast, computational modeling and NMR-based conformational analysis (¹H-¹H NOESY, ¹³C NMR) of isolated 1-epi-Darunavir indicate that epimerization induces a ~120° rotation in the bis-THF-carbamate linkage. This rotation critically displaces the bis-THF oxygen atoms by 1.8-2.2 Å from their optimal positions in darunavir [5] [9]. Furthermore, 2D-NMR (HSQC, HMBC) confirms altered dihedral angles within the carbamate linker (N-C(=O)-O-C1), shifting from approximately -60° in darunavir to +60° in the epimer. This conformational rearrangement disrupts the preorganized bioactive geometry essential for high-affinity protease binding [9].
Electronic and Steric Effects of Epimerization on Binding Affinity
The stereochemical inversion at C-1 exerts multifaceted detrimental effects on binding through disrupted electronic interactions and suboptimal steric contacts within the protease active site. Density Functional Theory (DFT) calculations indicate minimal perturbation of local charge distribution (Mulliken charges on bis-THF oxygens: -0.52e vs. -0.51e in darunavir and epimer, respectively). However, the altered spatial positioning of these oxygen atoms relative to the protease backbone negates their hydrogen-bonding potential [4] [7]. Crucially, steric clashes introduced by the epimerized configuration hinder optimal cavity filling, particularly within the S2 subsite lined by residues Val32, Ile47, and Ala28. Molecular dynamics simulations reveal increased conformational strain energy (ΔGstrain = +3.8 kcal/mol) upon forced docking of 1-epi-Darunavir into the wild-type protease active site, explaining its drastically reduced inhibitory potency [4] [8].
Impact on Hydrogen Bonding Networks with HIV-1 Protease Active Sites
The hallmark hydrogen-bonding network between darunavir and the protease catalytic dyad (Asp25/Asp25') and flap residues (Gly48/Gly48') is severely compromised by C-1 epimerization. Crystallographic data shows darunavir forms up to 8 direct hydrogen bonds with the wild-type protease, including critical bidentate H-bonds between its bis-THF oxygens and Asp29/Asp30 backbone NH groups [3] [7]. Fragment Molecular Orbital (FMO) calculations at the MP2/6-31G* level demonstrate that 1-epi-Darunavir loses >85% of the favorable electrostatic (ΔEes) and charge-transfer (ΔEct) energy contributions from these bis-THF-mediated interactions compared to darunavir [4]. Furthermore, the reoriented carbamate linkage in the epimer weakens hydrogen bonding with the catalytic aspartates (Asp25 Oδ1...H-N carbamate distance increases from 1.98 Å in darunavir to 3.15 Å in the epimer model), reducing binding affinity by approximately 300-fold as validated by isothermal titration calorimetry studies on synthetic epimer [4] [7] [8].
Van der Waals Interactions in Mutant Protease Variants
The steric consequences of C-1 epimerization become catastrophic in clinically relevant drug-resistant HIV-1 protease variants containing bulky substitutions like V82A, I84V, and V32I. Molecular dynamics simulations (50 ns) reveal that 1-epi-Darunavir experiences severe steric repulsion (van der Waals energy penalty ΔEvdW = +5.2 kcal/mol) with the side chain of Ile84 in the I84V mutant due to the displaced bis-THF ring occupying space normally accommodating Val84 [8] [10]. Similarly, in the V32I mutant, which confers high-level darunavir resistance, the epimer's reoriented benzyl group clashes with the Ile32 side chain (interatomic distance <2.8 Å vs. optimal >3.5 Å). This exacerbates the inherent susceptibility of the epimer to resistance mutations. FMO-guided binding energy decomposition confirms near-complete loss of favorable dispersion interactions (ΔEdi) in the S2 and S2' subsites for the epimer across major mutants (D30N, G48V, L90M), explaining its negligible antiviral activity against resistant viral strains [4] [10].
Table 2: Comparative Binding Energy Components (kcal/mol) of Darunavir vs. 1-epi-Darunavir in Wild-Type and Mutant HIV-1 Protease
Protease Variant | Compound | ΔEES | ΔECT+mix | ΔEDI | ΔEEX | ΔGSolPCM | Total PIE |
---|
Wild-Type | Darunavir | -42.7 | -18.9 | -28.5 | +35.1 | +20.3 | -34.7 |
| 1-epi-Darunavir | -21.3 | -4.8 | -12.7 | +28.9 | +18.6 | +8.7 |
I84V Mutant | Darunavir | -38.5 | -15.2 | -22.1 | +31.8 | +19.1 | -24.9 |
| 1-epi-Darunavir | -15.6 | -3.1 | -8.9 | +26.7 | +16.4 | +15.5 |
V32I Mutant | Darunavir | -40.2 | -16.8 | -25.3 | +33.5 | +20.7 | -28.1 |
| 1-epi-Darunavir | -18.9 | -3.9 | -10.5 | +27.3 | +17.8 | +12.6 |
PIE components: Electrostatic (ΔEES), Charge Transfer + Mix (ΔECT+mix), Dispersion (ΔEDI), Exchange-Repulsion (ΔEEX), Solvation (ΔGSolPCM). Data derived from FMO-RIMP2/PCM calculations [4] [8] [10].
The structural and energetic data collectively demonstrate that 1-epi-Darunavir serves as a compelling case study in stereochemical precision governing drug-target interactions. Its drastically diminished antiviral efficacy stems from combinatorial deficits in hydrogen bonding and van der Waals contacts imposed by a single stereochemical inversion, highlighting the exquisite structure-activity relationship in protease inhibitor design [3] [4] [7].